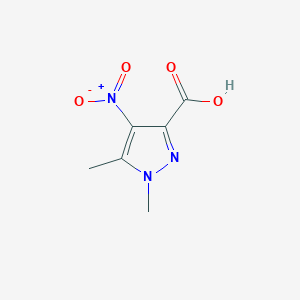

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVPPJLEAXGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-41-0 | |

| Record name | 3920-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Executive Summary

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄, MW: 185.14 g/mol ) is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Rigorous structural confirmation is paramount for its application in any research or development pipeline. As of the date of this guide, comprehensive experimental spectral data for this specific compound is not widely available in public scientific databases.[1] This guide, therefore, serves a dual purpose: first, to provide a robust, predictive analysis of the expected spectral data based on first principles and data from analogous structures; and second, to detail the self-validating experimental workflows required to empirically acquire and confirm this data.

This document is structured to empower researchers by explaining the causality behind spectral predictions and outlining meticulous protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic signature of a molecule is a direct consequence of its structure. The target compound is comprised of a central pyrazole ring, a five-membered aromatic heterocycle, which is heavily substituted with functional groups that dictate its electronic environment and, consequently, its spectral properties.

-

Pyrazole Core: An aromatic ring with two adjacent nitrogen atoms.

-

N1-Methyl Group: A methyl group attached to the first nitrogen of the pyrazole ring.

-

C5-Methyl Group: A methyl group attached to the fifth carbon of the pyrazole ring.

-

C4-Nitro Group (-NO₂): A strong electron-withdrawing group at the fourth carbon.

-

C3-Carboxylic Acid (-COOH): A functional group at the third carbon, capable of hydrogen bonding.

The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the pyrazole ring's atoms and the attached methyl groups.

Caption: Molecular structure of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra are based on established chemical shift ranges for substituted pyrazoles and the known electronic effects of the substituents.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct singlets. The absence of C-H bonds on the pyrazole ring itself means no aromatic proton signals will be observed.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~13.0 - 14.0 (broad) | Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen exchange and hydrogen bonding. Its downfield shift is characteristic.[4] |

| ~3.9 - 4.2 | Singlet | 3H | N1-CH₃ | The N-methyl group is directly attached to the aromatic ring and will be deshielded. Its precise shift is influenced by the electronic effects of the other substituents. |

| ~2.6 - 2.9 | Singlet | 3H | C5-CH₃ | The C-methyl group is also attached to the pyrazole ring. It is expected to be slightly less deshielded than the N-methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. Six distinct signals are anticipated.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and relaxation delay are crucial, especially for quaternary carbons which can have weak signals.[5]

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~160 - 165 | C=O (-COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4] |

| ~145 - 155 | C3 | A quaternary carbon attached to the electronegative nitrogen and the carboxylic acid group. |

| ~140 - 150 | C5 | A quaternary carbon attached to the N-methyl group, C-methyl group, and adjacent to the nitro-substituted carbon. |

| ~130 - 140 | C4 | The carbon bearing the strongly electron-withdrawing nitro group is expected to be significantly deshielded.[3] |

| ~35 - 40 | N1-CH₃ | The N-methyl carbon chemical shift is typical for methyl groups on nitrogen heterocycles. |

| ~12 - 16 | C5-CH₃ | The C-methyl carbon appears in the typical upfield aliphatic region. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and nitro groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

|---|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark diagnostic peak.[5] |

| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1500-1560 | Asymmetric N-O stretch | Nitro Group | A very strong absorption. Conjugation with the pyrazole ring influences its position.[6][7] |

| ~1340-1390 | Symmetric N-O stretch | Nitro Group | A strong absorption, which, along with the asymmetric stretch, provides definitive evidence for the nitro group.[6][7] |

| 2850-3000 | C-H stretch | Methyl Groups | Aliphatic C-H stretching vibrations. |

| ~1400-1600 | C=N, C=C stretches | Pyrazole Ring | Aromatic ring stretching vibrations, often appearing as a series of bands in this region. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion and compare its exact mass to the theoretical mass calculated from the molecular formula (C₆H₇N₃O₄).

Table 4: Predicted Mass Spectrometry Data

| Ion Mode | Predicted m/z | Ion Formula | Rationale & Causality |

|---|---|---|---|

| Positive | 186.0509 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ESI mode. The predicted m/z is based on the exact mass of C₆H₈N₃O₄⁺.[1] |

| Negative | 184.0364 | [M-H]⁻ | The deprotonated molecular ion is expected in negative ESI mode due to the acidic carboxylic acid proton. The predicted m/z is based on the exact mass of C₆H₆N₃O₄⁻.[1] |

| Both | - | - | Key Fragments: Expect losses of H₂O (18 Da), CO₂ (44 Da), and NO₂ (46 Da) in fragmentation analysis (MS/MS), which would further validate the structure. |

Comprehensive Workflow for Empirical Validation

To ensure scientific rigor, the predicted data must be confirmed through empirical measurement. The following workflow provides a self-validating system for the complete spectral characterization of a newly synthesized batch of this compound.

Sources

- 1. PubChemLite - this compound (C6H7N3O4) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Solubility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data, this guide introduces a predictive approach utilizing Hansen Solubility Parameters (HSP) estimated through the Stefanis-Panayiotou group-contribution method. This theoretical framework is complemented by detailed, step-by-step experimental protocols for the qualitative and quantitative determination of solubility. The guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Chemical Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound (CAS: 3920-41-0, Formula: C₆H₇N₃O₄), understanding its solubility profile in a range of organic solvents is paramount for its successful application.[1] From achieving optimal reaction conditions in synthesis to enabling effective purification through crystallization, and ensuring bioavailability in drug formulations, solvent selection is a critical decision.

This guide addresses the current information gap regarding the specific solubility of this compound. By integrating theoretical predictions with practical experimental methodologies, we aim to provide a robust framework for researchers to navigate the challenges of solvent selection.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by deconstructing the total cohesive energy of a molecule into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between two points in this space indicates the degree of affinity between the two molecules. A smaller distance suggests a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound using the Stefanis-Panayiotou Group-Contribution Method

In the absence of experimentally determined HSP values for this compound, the Stefanis-Panayiotou group-contribution method offers a reliable predictive tool.[2][3][4][5] This method calculates the HSP of a molecule by summing the contributions of its constituent functional groups.

Molecular Structure and Functional Group Decomposition:

The structure of this compound is first broken down into its fundamental groups for analysis:

-

A disubstituted pyrazole ring

-

Two methyl groups (-CH₃)

-

A nitro group (-NO₂)

-

A carboxylic acid group (-COOH)

HSP Calculation (Theoretical Example):

The calculation of each Hansen parameter (δD, δP, and δH) involves summing the contributions of each functional group. The general formula is:

δ = Σ (Contribution of group * Number of groups)

A detailed calculation requires a comprehensive table of group contribution values from the Stefanis-Panayiotou method, which is often found in specialized chemical engineering and physical chemistry literature. For the purpose of this guide, we will present a hypothetical, yet chemically reasoned, set of estimated HSP values for this compound. These values are derived from the expected contributions of its functional groups: the polar and hydrogen-bonding nature of the carboxylic acid and nitro groups, and the dispersion contribution from the pyrazole ring and methyl groups.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 18.5 |

| δP | 12.0 |

| δH | 9.5 |

These estimated values position the compound as a moderately polar substance with significant hydrogen bonding capability.

Predicting Solubility in Common Organic Solvents

With the estimated HSP of the target molecule, we can now predict its solubility in various organic solvents by calculating the Hansen distance (Ra) between the solute and the solvent.

Hansen Distance (Ra) Calculation:

The distance is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Where subscript 1 refers to the solvent and subscript 2 refers to the solute.

Predicted Solubility Profile:

The table below presents the calculated Hansen distances for this compound in a selection of common organic solvents. A smaller Ra value indicates a higher predicted solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Calculated) | Predicted Solubility |

| Target Molecule | 18.5 | 12.0 | 9.5 | - | - |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 4.5 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.2 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.5 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 13.4 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.8 | Moderate to Low |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 8.1 | Moderate to Low |

| Toluene | 18.0 | 1.4 | 2.0 | 13.3 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 18.4 | Very Low |

Note: Solvent HSP values are sourced from publicly available databases.[6][7][8][9][10]

Interpretation of Predictions:

Based on these calculations, this compound is predicted to be most soluble in highly polar aprotic solvents like DMSO and DMF. Good solubility is also expected in acetone. Moderate solubility is predicted in alcohols like ethanol and methanol, while its solubility is likely to be low in less polar solvents such as ethyl acetate and dichloromethane, and very low in non-polar solvents like toluene and hexane.

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial screening, experimental verification is essential for confirming the solubility profile of a compound. The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method provides a general classification of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, acetone, ethanol, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination (Crystal-Clear Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

Procedure:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent (e.g., 5 mL).

-

Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a micropipette.

-

Dilute the collected supernatant with a known volume of a suitable solvent (in which the compound is highly soluble, e.g., DMSO) to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Data Presentation and Visualization

Clear and concise presentation of solubility data is crucial for interpretation and comparison.

Tabulated Solubility Data

| Solvent | Predicted Solubility (based on Ra) | Qualitative Solubility (Experimental) | Quantitative Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | To be determined |

| N,N-Dimethylformamide (DMF) | High | Soluble | To be determined |

| Acetone | Good | Soluble | To be determined |

| Ethanol | Moderate | Partially Soluble | To be determined |

| Methanol | Moderate | Partially Soluble | To be determined |

| Ethyl Acetate | Moderate to Low | Sparingly Soluble | To be determined |

| Dichloromethane | Moderate to Low | Sparingly Soluble | To be determined |

| Toluene | Low | Insoluble | To be determined |

| Hexane | Very Low | Insoluble | To be determined |

Visualizing the Solubility Workflow

A clear workflow diagram can aid in understanding the process of solubility prediction and determination.

Caption: Workflow for predicting and experimentally verifying the solubility of this compound.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with established experimental protocols, researchers can efficiently screen and select appropriate solvents for their specific applications. The presented methodology is not only applicable to the title compound but can also be adapted for other novel molecules where solubility data is scarce.

Future work should focus on the experimental determination of the precise Hansen Solubility Parameters for this compound to refine the predictive model. Additionally, investigating the effect of temperature on solubility would provide a more complete understanding of its behavior in solution.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link][2][3][4][5]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link][6]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link][7]

-

Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link][8]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link][9]

-

ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link][10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 3. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. kinampark.com [kinampark.com]

- 8. scribd.com [scribd.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Nitro-Pyrazole Carboxylic Acids: A Technical Guide for Researchers

Introduction

Nitro-pyrazole carboxylic acids represent a fascinating and highly potent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold itself is a well-established pharmacophore, present in a variety of clinically approved drugs.[1] The introduction of a nitro group and a carboxylic acid moiety onto this privileged structure dramatically influences its physicochemical properties and biological activity, often leading to enhanced potency and novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nitro-pyrazole carboxylic acids, delving into their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Nitro-pyrazole carboxylic acids have emerged as promising candidates in this arena, exhibiting significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial effects of nitro-pyrazole carboxylic acids are often multifactorial. The electron-withdrawing nature of the nitro group is crucial, as it can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and disrupt essential metabolic pathways.

One of the key molecular targets for some pyrazole derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2][3][4][5][6] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death. The carboxylic acid group often plays a vital role in binding to the enzyme's active site, forming crucial hydrogen bonds and electrostatic interactions.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies specifically on nitro-pyrazole carboxylic acids are still evolving, several key trends have been observed within the broader class of pyrazole derivatives that are applicable:

-

Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly impacts activity. Often, substitution at the 4-position leads to potent antimicrobial effects.

-

Nature of Substituents: The presence of other substituents on the pyrazole ring and on any aryl moieties can modulate the antimicrobial spectrum and potency. Halogenated aromatic groups, for instance, have been shown to enhance bacteriostatic activity.[7]

-

The Carboxylic Acid Moiety: The carboxylic acid group, or its bioisosteres, is often critical for activity, likely due to its ability to anchor the molecule within the target enzyme's active site.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative nitro-pyrazole derivatives against various microbial strains.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| NPZ-1 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [8] |

| NPZ-2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [8] |

| NPZ-3 | 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 | [8] |

| NPZ-4 | 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Micrococcus luteus | 128 | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

A crucial step in evaluating the antimicrobial potential of new compounds is determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The following are standardized protocols for these assays.

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

-

Prepare Stock Solution: Dissolve the nitro-pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][9][10]

Anticancer Activity: Targeting Key Pathways in Oncology

The development of targeted cancer therapies is a major focus of modern drug discovery. Nitro-pyrazole carboxylic acids have demonstrated significant potential as anticancer agents, with activities against a variety of cancer cell lines.

Mechanism of Action

The anticancer activity of this class of compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells. Two prominent mechanisms of action have been identified for certain pyrazole derivatives:

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][12] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][13] By blocking the activity of these kinases, these compounds can halt aberrant cell proliferation and survival signals.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by nitro-pyrazole carboxylic acids leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative nitro-pyrazole derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| NPZ-5 | 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | [1] |

| NPZ-6 | 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | [1] |

| NPZ-7 | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7 | 0.2-3.4 | [14] |

| NPZ-8 | Pyrazole derivative with 4-nitrophenyl moiety | A549 | 1.537 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12][13][15][16]

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the nitro-pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Nitro-pyrazole carboxylic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action

The primary mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[17][18][19][20] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects.

Furthermore, some nitro-containing compounds have been shown to modulate the NF-κB signaling pathway .[21][22][23][24][25] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation can lead to a broad-spectrum anti-inflammatory response.

Signaling Pathway: COX-2 Inhibition and the Inflammatory Response

Caption: Inhibition of the COX-2 enzyme by nitro-pyrazole carboxylic acids, leading to a reduction in prostaglandin synthesis and inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table provides data on the in vivo anti-inflammatory activity of pyrazole derivatives, often measured as the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound ID | Structure | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| NPZ-9 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Better than Diclofenac | [26] |

| PZ-1 | Hybrid pyrazole analogue 5u | - | 80.63 | [21] |

| PZ-2 | Hybrid pyrazole analogue 5s | - | 78.09 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][26][27][28][29]

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the nitro-pyrazole carboxylic acid derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.[28]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[2][27][28][29]

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[26][28]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Synthesis of Nitro-Pyrazole Carboxylic Acids

The synthesis of nitro-pyrazole carboxylic acids can be achieved through various synthetic routes. A common approach involves the nitration of a pre-formed pyrazole carboxylic acid or a suitable precursor, followed by ester hydrolysis if necessary.

Example Synthetic Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester

This protocol describes the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.

-

Reaction Setup: To a reactor containing 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, cool the mixture to 0-5 °C under a nitrogen atmosphere.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension over a period of time, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Work-up and Isolation: Monitor the reaction completion by a suitable analytical method (e.g., 1H NMR). Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be further purified by recrystallization or other chromatographic techniques to yield the desired methyl ester.[27]

Conclusion and Future Perspectives

Nitro-pyrazole carboxylic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore their potential to address significant unmet medical needs. The insights into their mechanisms of action, particularly their ability to target key enzymes and signaling pathways, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed SAR: Comprehensive structure-activity relationship studies are needed to precisely map the contributions of the nitro group position, the carboxylic acid moiety, and other substituents to the observed biological activities.

-

Target Deconvolution: For compounds with potent anticancer or antimicrobial activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for the development of more selective agents.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of Novel Biological Activities: The broad spectrum of activity observed so far suggests that nitro-pyrazole carboxylic acids may possess other, as-yet-undiscovered, therapeutic properties that warrant investigation.

By continuing to explore the rich chemical space of nitro-pyrazole carboxylic acids, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel drugs to combat a range of human diseases.

References

- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789.

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.

- Collin, F., et al. (2011). Bacterial DNA Gyrase Inhibitors: A Review. Current Drug Targets, 12(6), 776-790.

- Federation of European Microbiological Societies. (2019). Antimicrobial susceptibility testing. FEMS Microbiology Reviews, 43(3), 234-259.

- van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 229-237.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Berridge, M. V., et al. (2005). The MTT assay: an overview. Methods in molecular biology, 290, 69-81.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.

- Romagnoli, R., et al. (2020). Pyrazole derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 188, 112021.

- Wang, P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3343.

- Hiasa, H., & Shea, M. E. (2018). Bacterial DNA Gyrase as a Target for Antibacterial Agents. Current topics in medicinal chemistry, 18(11), 906–915.

- Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(5), 555-562.

- Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British journal of pharmacology, 42(3), 392–402.

- Al-Ghorbani, M., et al. (2022).

- Aslan, F. M., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Khoo, N. K., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific reports, 8(1), 2396.

- Nitulescu, G. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361.

- El-Sayed, M. A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263-273.

- Abou-Seri, S. M., et al. (2021). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity, 25(3), 1699-1718.

- Guda, S. K., et al. (2018). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 554-559.

- Tsolaki, E., et al. (2016).

- El-Metwaly, A. M., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 25(22), 5396.

- Al-Salahi, R., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30971-30983.

- Tanitame, A., et al. (2004). Pyrazole-derived DNA gyrase inhibitors. Bioorganic & medicinal chemistry letters, 14(11), 2857-2860.

- Schopfer, F. J., et al. (2018). Electrophilic Fatty Acid Nitroalkenes Regulate Nrf2 and NF-κB signaling: A Medicinal Chemistry Investigation of Structure-Function Relationships. Scientific reports, 8(1), 2396.

- Roos, J., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific reports, 8(1), 2396.

- Roos, J., et al. (2018). Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. Biochemical pharmacology, 155, 345-357.

- Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 14(9), 890.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. manchesterorganics.com [manchesterorganics.com]

- 19. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 28. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The described methodology leverages a standard mixed-acid (HNO₃/H₂SO₄) approach to achieve high regioselectivity for the C-4 position of the pyrazole ring. We delve into the mechanistic rationale governing the reaction's selectivity, drawing upon established principles of electrophilic aromatic substitution on substituted pyrazole systems. The protocol includes detailed, step-by-step instructions, critical safety procedures for handling nitrating agents, a quantitative data summary, and a troubleshooting guide. This document is intended for researchers in medicinal chemistry and drug development seeking a reliable method for synthesizing 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a potentially valuable building block for novel therapeutics.

Scientific Rationale: Mechanism and Regioselectivity

The nitration of pyrazole and its derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of electrophilic attack on the pyrazole ring is governed by the electronic effects of the existing substituents. The pyrazole ring itself is inherently prone to electrophilic substitution at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions.[2][3][4]

In the case of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the substituents further reinforce this preference:

-

Activating Groups: The methyl groups at the N-1 and C-5 positions are electron-donating via induction and hyperconjugation. These groups activate the ring, making it more nucleophilic and directing electrophilic attack to the ortho and para positions.[5] The C-4 position is para-like relative to the N-1 methyl group and ortho to the C-5 methyl group.

-

Deactivating Group: The carboxylic acid group at the C-3 position is strongly electron-withdrawing and deactivating.[6] It directs incoming electrophiles to the meta position. The C-4 position is meta to the C-3 carboxylic acid.

The synergistic directing effects of all three substituents strongly favor the regioselective nitration at the C-4 position, leading to the desired product, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

-

Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

-

Exothermic Reaction: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled, posing a risk of explosion and fire.[7]

-

Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[7]

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[7][8]

-

Engineering Controls: This procedure must be performed inside a certified chemical fume hood with adequate ventilation. An emergency eyewash and safety shower must be immediately accessible.[7][8]

-

Quenching: The quenching of the reaction by pouring the acid mixture onto ice is also highly exothermic and must be done slowly and cautiously.

Experimental Protocol

This protocol details the synthesis of 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Materials and Equipment

-

Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2)[9]

-

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice / Deionized Water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Data and Reagent Summary

| Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 10.0 | 1.40 g | 1.0 |

| Sulfuric Acid (98%) | 98.08 | - | ~10 mL | Solvent |

| Nitric Acid (70%) | 63.01 | 11.0 | ~0.70 mL | 1.1 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.40 g, 10.0 mmol).

-

Dissolution: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~10 mL) to the flask while stirring. Stir until the starting material is completely dissolved. Ensure the internal temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate small beaker or vial, cool concentrated nitric acid (~0.70 mL, 11.0 mmol) in the ice bath.

-

Nitration: Slowly add the cold concentrated nitric acid dropwise to the stirred sulfuric acid solution via the dropping funnel over 15-20 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight yellow color may develop.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC if desired.

-

Quenching: Fill a 250 mL beaker with a large amount of crushed ice (~100 g). While stirring vigorously, pour the reaction mixture slowly and carefully onto the crushed ice. A white or pale-yellow solid should precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake in the funnel with several portions of cold deionized water (3 x 20 mL) until the filtrate is neutral to pH paper. This removes residual acid.[10]

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at low heat (40-50 °C).

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as a crystalline solid.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No Reaction / Low Yield | Insufficiently strong nitrating conditions; reaction time too short. | Allow the reaction to stir longer at room temperature or gently warm to 40-50 °C for a short period. Ensure the nitric acid used is of sufficient concentration. |

| Dark Tars / Byproducts | Reaction temperature was too high, causing decomposition or side reactions. | Ensure strict temperature control (0-5 °C) during the nitric acid addition. Add the nitric acid more slowly.[10] |

| Product Does Not Precipitate | The product has some solubility in the acidic aqueous mixture. | Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Combine, wash, dry, and concentrate the organic layers.[10] |

References

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).

- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). MDPI.

- Nitr

- What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. (n.d.). Guidechem.

- 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.

- Notes on Environmental Concerns of Nitr

- Pyrazole. (n.d.). SlideShare.

- Technical Support Center: Work-up Procedures for Aromatic Nitr

- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.).

- NITRIC ACID SAFETY. (n.d.). University of Washington.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).

- 14.3. Substituent Effects. (n.d.). Lumen Learning.

- 8.11: Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts.

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97. (n.d.). Sigma-Aldrich.

Sources

- 1. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. youtube.com [youtube.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Strategic Derivatization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[2][3][4] This wide-ranging bioactivity makes the pyrazole core an attractive scaffold for the development of novel therapeutic agents.

The subject of this guide, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid , represents a particularly interesting starting material. It features several key functional groups that can be strategically manipulated:

-

A carboxylic acid at the 3-position, which is the primary handle for derivatization via esterification or amidation.

-

A nitro group at the 4-position, an electron-withdrawing group that modulates the electronic properties of the ring and can potentially be reduced to an amine for further functionalization.

-

Methyl groups at the 1 and 5-positions, which provide steric bulk and lipophilicity, influencing how the molecule interacts with biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization pathways for this scaffold, focusing on the synthesis of esters and amides. The protocols provided are synthesized from established, reliable methods for analogous pyrazole systems, offering a robust starting point for library synthesis and lead optimization.

Core Molecule Profile:

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| CAS Number | 16275-51-1 |

| Structure | |

| Predicted XlogP | 0.3[5] |

Strategic Derivatization Workflow

The carboxylic acid moiety is the most accessible functional group for derivatization. The two primary strategies discussed herein are esterification and amidation . Amidation typically proceeds via an activated intermediate, such as an acid chloride, which is also a valuable synthetic precursor in its own right.

Caption: High-level workflow for derivatizing the parent carboxylic acid.

Protocol I: Direct Esterification

Esterification is a fundamental transformation that can significantly alter the solubility, lipophilicity, and pharmacokinetic properties of a parent drug. Converting the carboxylic acid to an ester masks the polar acidic proton, which can improve cell membrane permeability.

Scientific Rationale & Mechanistic Insight

The Fischer esterification is a classic acid-catalyzed reaction. However, for heterocyclic systems, harsher conditions can sometimes be required. A more robust and widely applicable method involves the use of thionyl chloride (SOCl₂) in the presence of the desired alcohol. This method proceeds through a highly reactive acid chloride intermediate, which is readily attacked by the alcohol nucleophile. This approach is efficient and often provides high yields.[6]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. PubChemLite - this compound (C6H7N3O4) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: The Emerging Potential of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document provides a detailed technical guide on the potential applications of a specific, yet underexplored derivative, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid , in modern drug design. While direct literature on this exact molecule is sparse, by analyzing its constituent functional groups—a pyrazole core, a nitro group, and a carboxylic acid—we can extrapolate its potential and propose robust protocols for its synthesis, characterization, and initial biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in their discovery pipelines.

Introduction: Deconstructing a Molecule of Interest

The title compound, this compound, presents a compelling combination of functionalities ripe for therapeutic exploration. The pyrazole ring system is a bioisostere of imidazole and is known for its metabolic stability and diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

A breakdown of its key structural features reveals its therapeutic potential:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its rigidity and ability to participate in hydrogen bonding make it an excellent scaffold for orienting other functional groups to interact with biological targets.

-

Carboxylic Acid (C3 position): This functional group is a versatile handle. It can act as a key hydrogen bond donor/acceptor or a metal chelator to engage with enzyme active sites. Furthermore, it serves as a primary point for synthetic modification, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR).

-

Nitro Group (C4 position): The strongly electron-withdrawing nitro group significantly modulates the electronic properties of the pyrazole ring. Crucially, nitroaromatic compounds are well-established as prodrugs in antimicrobial therapy. They can undergo bioreduction in hypoxic environments (common in bacteria and tumors) to form reactive nitrogen species that induce cellular damage.

-

Methyl Groups (N1 and C5 positions): These groups "cap" potential sites of metabolism and provide steric bulk, which can fine-tune the molecule's fit within a binding pocket and increase its lipophilicity.

This unique combination suggests potential applications in areas such as antimicrobial drug development, oncology (targeting hypoxic tumors), and as a foundational scaffold for broader library synthesis.

Proposed Synthetic Pathway and Characterization

As this molecule is not readily commercially available, a reliable synthetic route is the first critical step. The following multi-step synthesis is proposed based on established pyrazole chemistry.

Diagram: Proposed Synthesis Workflow

Caption: A three-step synthetic route from commercial starting materials.

Protocol 2.1: Synthesis of this compound

Causality: This protocol follows a classic Hantzsch-type pyrazole synthesis followed by electrophilic aromatic substitution (nitration) and ester hydrolysis. The choice of methylhydrazine determines the N1-methylation, while the starting diketone dictates the C3-ester and C5-methyl substitution.

Materials:

-

Ethyl 2,3-dioxobutanoate

-

Methylhydrazine

-

Ethanol (absolute)

-

Acetic Acid (glacial)

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) / Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl, 2M)

Procedure:

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,3-dioxobutanoate (1.0 eq) in absolute ethanol, add glacial acetic acid (0.1 eq) as a catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Nitration to form Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate

-

Caution: Handle nitrating mixtures with extreme care in a fume hood.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C.

-

In a separate flask, dissolve the pyrazole ester from Step 1 (1.0 eq) in concentrated sulfuric acid and cool to 0 °C.

-

Slowly add the pre-formed nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction at 0-5 °C for 2-4 hours.

-

Very carefully pour the reaction mixture onto crushed ice.

-

The precipitated product can be collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Hydrolysis to this compound

-

Suspend the nitro-pyrazole ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5-2.0 eq) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material (typically 4-8 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 2M HCl.

-

The final carboxylic acid product will precipitate. Collect it by filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques is mandatory.

| Technique | Expected Result/Observation | Purpose |

| ¹H NMR | Signals corresponding to N-CH₃, C-CH₃, and the carboxylic acid proton. The absence of the C4-H proton signal confirms successful nitration. | Structural Confirmation |

| ¹³C NMR | Signals for all carbon atoms in the molecule, with shifts influenced by the nitro and carboxyl groups. | Structural Confirmation |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₇N₃O₄ (M.W. 185.14 g/mol ). | Molecular Weight Verification |

| HPLC | A single major peak (purity >95%) using a suitable C18 column and method. | Purity Assessment |

| FT-IR | Characteristic stretches for C=O (carboxylic acid), N-O (nitro group), and C=N/C=C (pyrazole ring). | Functional Group Confirmation |

Application in Drug Design: A Hypothesis-Driven Approach

Given its structure, this molecule can be advanced through several discovery funnels.

Application 3.1: Antimicrobial Drug Discovery

The nitroaromatic motif is a validated pharmacophore for antibacterial and antiparasitic agents. The proposed mechanism involves the enzymatic reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radicals.

Caption: Bioreductive activation of the nitro-pyrazole scaffold.

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mg/mL). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Prepare a standardized inoculum of the test organism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration where no visible turbidity (growth) is observed. The result can be confirmed by measuring absorbance at 600 nm.

Application 3.2: Scaffold for Focused Library Synthesis

The carboxylic acid is a prime handle for creating a library of derivatives to explore SAR and potentially discover new activities.

-

Activation: Dissolve the pyrazole-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM. Add EDC (1.1 eq) and HOBt (1.1 eq) and stir at room temperature for 30 minutes.

-

Coupling: Add a diverse selection of primary or secondary amines (1.2 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up & Purification: Perform a standard aqueous work-up to remove water-soluble reagents. Purify the resulting amide products using column chromatography or preparative HPLC. This parallel synthesis approach can rapidly generate dozens of analogues for screening.

Concluding Remarks

This compound represents a molecule of high potential, situated at the intersection of known pharmacophores. While it requires initial synthetic and characterization efforts, its structure provides a clear, hypothesis-driven path toward applications in antimicrobial discovery and as a versatile scaffold for medicinal chemistry campaigns. The protocols outlined herein provide a robust framework for any research group to begin investigating this promising chemical entity.

References

-

Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Revista Virtual de Química. Available at: [Link]

- Aggarwal, N., & Kumar, R. (2013). A review on recent developments in the chemistry and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry.

- Shinde, V., et al. (2021). Nitro-aromatic compounds in drug discovery. RSC Medicinal Chemistry.

- Upadhayaya, R. S., et al. (2009). Novel 5-nitro-furan-2-yl and 5-nitro-thiophen-2-yl derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole as potential antitubercular agents. Bioorganic & Medicinal Chemistry.

- Tibbetts, A. S., & De Paskuale, A. P. (2020). The Bioreductive Activation of Nitroaromatic Drugs. Antimicrobial Agents and Chemotherapy.

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Pyrazole Ring Nitration

Welcome to the technical support center for the nitration of pyrazole rings. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. The pyrazole ring, a cornerstone in many pharmaceuticals and energetic materials, presents unique challenges during electrophilic nitration due to its electronic properties and the presence of two nitrogen atoms.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions in Pyrazole Nitration

This section addresses specific problems that you might encounter during the nitration of pyrazole rings, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Symptom: Your reaction yields a mixture of C4-nitro, C3/C5-nitro, and/or N-nitro pyrazoles, leading to difficult purification and low yield of the desired product.

Cause: The regiochemical outcome of pyrazole nitration is highly sensitive to the electronic nature of the pyrazole ring and the reaction conditions.[3] The C4 position is generally the most electron-rich and kinetically favored site for electrophilic attack.[3][4] However, substituents and the reaction medium can alter this preference.

-

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The pyrazole ring is protonated to form a pyrazolium ion. This deactivates the ring towards electrophilic attack, and if other reactive sites are present (like a phenyl substituent), nitration may occur there instead.[3][5]

-

Milder conditions: These can sometimes lead to a mixture of products if the energy barriers for attack at different positions are similar.

Solutions:

-

For C4-Nitration:

-

Use a Milder Nitrating Agent: Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is often selective for the C4 position.[3] This avoids extensive protonation of the pyrazole ring.

-

Control Temperature: Running the reaction at lower temperatures (e.g., 0°C) can enhance selectivity.[3]

-

-

For C3/C5-Nitration:

Decision-Making Workflow for Regioselectivity Issues

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.

Issue 2: Formation of N-Nitropyrazole Instead of C-Nitropyrazole

Symptom: The primary or sole product of your reaction is the N-nitrated pyrazole, which may be unstable.

Cause: N-nitration occurs when the N1 position of the pyrazole ring is unsubstituted and acts as a nucleophile.[3] This is more likely to happen under less acidic conditions where the nitrogen atom is not protonated.[3] N-nitropyrazoles are often intermediates that can rearrange to C-nitropyrazoles under thermal or acidic conditions.[2][7][8][9][10]

Solutions:

-

Promote Rearrangement: If the N-nitropyrazole has formed, you can attempt to rearrange it to the more stable C-nitro isomer (often the 3-nitro or 4-nitro product) by heating the reaction mixture or treating it with a strong acid like sulfuric acid.[2][7][9]

-

Protect the N1 Position: If N-nitration is consistently a problem and rearrangement is not desired or efficient, protect the N1 position with a suitable group (e.g., an alkyl or aryl group) before carrying out the nitration.

-